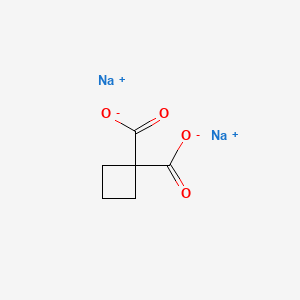
1,1-Cyclobutanedicarboxylic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C6H8Na2O4 It is a sodium salt of cyclobutane-1,1-dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclobutane-1,1-dicarboxylate typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, followed by crystallization to obtain the sodium salt. The general reaction can be represented as:
C6H8(COOH)2+2NaOH→C6H8(COONa)2+2H2O
Industrial Production Methods: In industrial settings, the production of sodium cyclobutane-1,1-dicarboxylate may involve more sophisticated techniques, including the use of continuous reactors and advanced crystallization methods to ensure high purity and yield.
Types of Reactions:
Oxidation: Sodium cyclobutane-1,1-dicarboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of cyclobutane-1,1-dicarboxylic acid derivatives.
Reduction: Formation of cyclobutane derivatives with reduced carboxylate groups.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Sodium cyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of sodium cyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: The parent acid form of the compound.
Sodium succinate: Another sodium salt of a dicarboxylic acid, but with a different carbon backbone.
Sodium adipate: A similar compound with a longer carbon chain.
Uniqueness: Sodium cyclobutane-1,1-dicarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or branched dicarboxylates. This uniqueness makes it valuable in specific applications where such structural features are advantageous.
Properties
Molecular Formula |
C6H6Na2O4 |
|---|---|
Molecular Weight |
188.09 g/mol |
IUPAC Name |
disodium;cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C6H8O4.2Na/c7-4(8)6(5(9)10)2-1-3-6;;/h1-3H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI Key |
UCRFYVVKDGVDJU-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


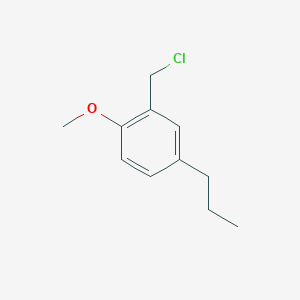
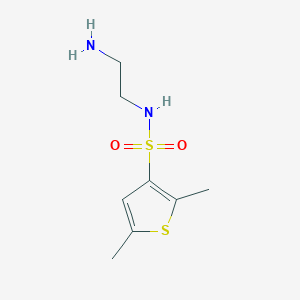
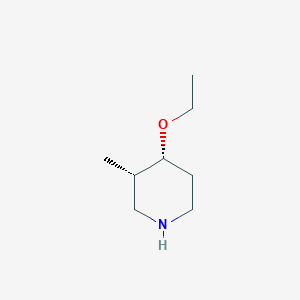
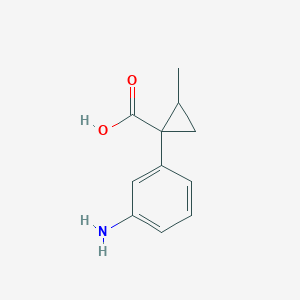
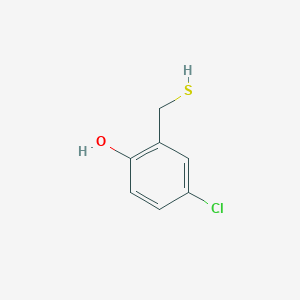
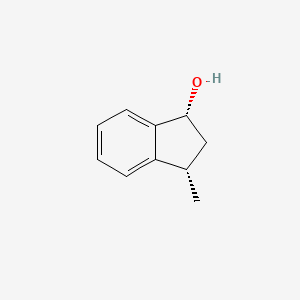
![5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one](/img/structure/B13337488.png)
![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)



![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
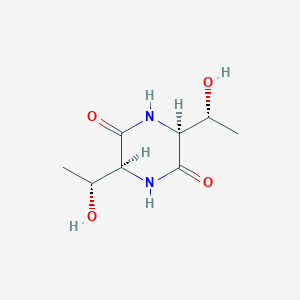
![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
